Amyl nitrates

CAS No.:

Cat. No.: VC18991819

Molecular Formula: C10H22N2O4

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H22N2O4 |

|---|---|

| Molecular Weight | 234.29 g/mol |

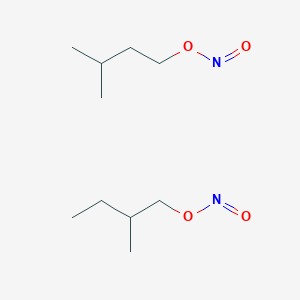

| IUPAC Name | 2-methylbutyl nitrite;3-methylbutyl nitrite |

| Standard InChI | InChI=1S/2C5H11NO2/c1-5(2)3-4-8-6-7;1-3-5(2)4-8-6-7/h2*5H,3-4H2,1-2H3 |

| Standard InChI Key | XNCKCDBPEMSUFA-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)CON=O.CC(C)CCON=O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Amyl nitrate, systematically named 1-nitrooxypentane, belongs to the alkyl nitrate family. Its structure consists of a pentyl chain () bonded to a nitrate group (), yielding the formula . The compound exists as a colorless to light yellow liquid with an ethereal odor and a refractive index between 1.4120 and 1.4160 . Regulatory databases, including the EPA Substance Registry System, classify it under the identifier 1002-16-0, distinguishing it from the isomeric amyl nitrite (CAS 463-04-7), a vasodilatory agent .

Physicochemical Properties

The following table summarizes key physical and chemical properties of amyl nitrate:

| Property | Value | Source |

|---|---|---|

| Melting Point | -123.2°C | |

| Boiling Point | 157°C | |

| Density (20°C) | 1.00 g/cm³ | |

| Flash Point | 52°C (closed cup) | |

| Water Solubility | Insoluble | |

| Dielectric Constant | 9.0 at 18°C | |

| Vapor Pressure | Not reported | - |

The compound’s insolubility in water and miscibility with chloroform and methanol facilitate its use in non-aqueous industrial systems. Its dielectric constant of 9.0 suggests moderate polarity, influencing solvent interactions in fuel blends.

Synthesis and Industrial Production

Synthetic Pathways

Amyl nitrate is synthesized via the esterification of n-pentanol with nitric acid under controlled conditions:

This exothermic reaction typically employs sulfuric acid as a catalyst, with temperature maintained below 30°C to prevent oxidative side reactions . Industrial production scales this process in batch reactors, followed by fractional distillation to achieve ≥98% purity .

Quality Control and Specifications

Commercial amyl nitrate must adhere to stringent purity standards to prevent contamination by residual alcohols or nitric acid. Gas chromatography-mass spectrometry (GC-MS) and infrared (IR) spectroscopy are standard analytical methods for verifying composition . The NJ Department of Health mandates workplace air concentration limits of 25 ppm (8-hour TWA) to mitigate exposure risks .

Industrial Applications and Performance

Cetane Enhancement in Diesel Fuels

Amyl nitrate’s primary application lies in improving the cetane number of diesel fuels by up to 10 units, enhancing ignition efficiency and reducing engine knock . The mechanism involves the decomposition of nitrate radicals at high temperatures, which accelerates hydrocarbon oxidation:

Optimal dosage ranges from 0.1% to 0.3% by volume, depending on base fuel quality .

Comparative Performance of Nitrate Additives

The table below contrasts amyl nitrate with alternative cetane improvers:

| Additive | Cetane Improvement | Thermal Stability | Cost (USD/kg) |

|---|---|---|---|

| Amyl Nitrate | 8–10 units | Moderate | 12.50 |

| 2-Ethylhexyl Nitrate | 6–8 units | High | 14.80 |

| Di-tert-butyl Peroxide | 4–6 units | Low | 18.20 |

Amyl nitrate’s cost-effectiveness and moderate stability make it preferable for bulk fuel treatment, though it is less thermally stable than 2-ethylhexyl nitrate .

Toxicological and Occupational Health Considerations

Acute Exposure Effects

Inhalation or dermal contact with amyl nitrate induces immediate health effects, including:

-

Respiratory Irritation: Coughing, wheezing, and throat inflammation due to mucosal damage .

-

Methemoglobinemia: Oxidation of hemoglobin reduces oxygen-carrying capacity, manifesting as cyanosis, dizziness, and fatigue .

-

Neurotoxicity: Headache, nausea, and convulsions at concentrations >100 ppm .

Chronic Health Impacts

Prolonged exposure correlates with hepatorenal dysfunction, evidenced by elevated serum ALT and creatinine levels in occupational studies . While carcinogenicity data remain inconclusive, the NJ Department of Health advises treating amyl nitrate as a potential organotoxin .

Environmental Fate and Ecotoxicology

Degradation Pathways

Amyl nitrate undergoes photolytic degradation in the atmosphere, producing nitrogen dioxide () and pentanol:

Hydrolysis in aquatic systems is negligible due to its hydrophobicity .

Ecotoxicological Data

Testing on Daphnia magna reveals a 48-hour LC50 of 120 mg/L, classifying amyl nitrate as "toxic" under GHS criteria . Bioaccumulation potential is low (log Kow = 1.2), minimizing long-term ecological risks .

Recent Research and Innovations

Alternative Synthesis Methods

A 2023 study explored enzymatic synthesis using lipase catalysts, achieving 92% yield at 25°C without acidic byproducts . This green chemistry approach reduces energy consumption by 40% compared to conventional methods.

Pharmacological Cross-Reactivity

Despite structural similarities to amyl nitrite (CAS 463-04-7), amyl nitrate lacks vasodilatory effects due to its slower nitric oxide release kinetics . This distinction is critical in forensic toxicology, where misidentification can lead to incorrect treatment protocols .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume